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Compound Name: _
diphenylethanol

Cat. No.: B138111

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(1R,2S)-2-Amino-1,2-diphenylethanol, a chiral amino alcohol, serves as a critical building
block in asymmetric synthesis and the development of pharmaceuticals where specific
stereochemistry is paramount for biological activity.[1] Its unique three-dimensional structure
dictates its function as a chiral auxiliary and ligand in stereoselective reactions. This guide
provides a detailed structural analysis of this compound, integrating spectroscopic and
crystallographic data, alongside standardized experimental protocols.

l. Spectroscopic Characterization

Spectroscopic methods provide foundational information on the molecular structure and
functional groups of (1R,2S)-2-Amino-1,2-diphenylethanol.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR spectroscopy are essential for elucidating the carbon-hydrogen framework
and the chemical environment of each atom. The spectra are characterized by signals
corresponding to the two phenyl rings and the ethanolic backbone.

Table 1: 1H and 3C NMR Spectroscopic Data (CDCls, TMS)
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Assignment 1H Chemical Shift (8, ppm) 13C Chemical Shift (8, ppm)
CH-OH 4.85 (d) 76.5

CH-NH: 4.21 (d) 60.2

NH:2 2.15 (s, br)

OH 3.40 (s, br)

Phenyl H 7.20-7.45 (m)

Phenyl C (ipso) 142.1, 140.8

Phenyl C (ortho, meta, para) 126.9-128.5

B. Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the characteristic functional groups present in the

molecule. The spectrum of (1R,2S)-2-Amino-1,2-diphenylethanol is distinguished by the

vibrational frequencies of its hydroxyl and amino groups.[2]

Table 2: Key Infrared (IR) Absorption Frequencies

Vibrational Mode Frequency (cm~1) Appearance

O-H Stretch (Alcohol) 3350-3450 Broad

N-H Stretch (Amine) 3250-3350 Medium

C-H Stretch (Aromatic) 3020-3080 Sharp

C-H Stretch (Aliphatic) 2850-2960 Sharp

C=C Stretch (Aromatic) 1450-1600 Sharp, Multiple Bands
C-O Stretch (Alcohol) 1050-1150 Strong

Il. Crystallographic Analysis

X-ray crystallography provides an unambiguous determination of the three-dimensional

arrangement of atoms in the solid state, including bond lengths, bond angles, and the absolute
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stereochemistry. The crystal structure of the racemic cis-2-amino-1,2-diphenylethanol reveals
that enantiomers aggregate and are linked by O—H---N hydrogen bonds, forming helical
columnar structures.[3]

Table 3: Selected Crystallographic Data and Geometric Parameters

Parameter Value
Crystal System Monoclinic
Space Group Pl2l/al

Unit Cell Dimensions

a (A 16.7752
b (A) 5.7573

c (A) 12.2887
B () 105.680

Bond Lengths (A)

01—C1 1.4213

N1—C2 1.4732

Bond Angles (°)

01—C1—C2 107.90

N1—C2—C1 106.72

Hydrogen Bond (A, °)

01—H13---N1 2.7977 (D:-A)

Data corresponds to the racemic cis-isomer.[3][4]

lll. Experimental Protocols

Standardized protocols are crucial for the synthesis and characterization of (1R,2S)-2-Amino-
1,2-diphenylethanol to ensure reproducibility and high purity.
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A. Synthesis Protocol: Reductive Amination

A common route for the synthesis involves the stereoselective reduction of an a-amino ketone

precursor.

Starting Materials

Reaction Steps

Final Product

( 1. Oxidation

Benzoin

(_(e.g., HNO3)

)~

2. Reductive Amination
e.g., NHsOAc, NaBHsCN)

3. Diastereoselective Reductiorﬁ
( (e.g., NaBHa) ) (1R,2S)-ADPE

Click to download full resolution via product page

Caption: Synthetic workflow for (1R,2S)-2-Amino-1,2-diphenylethanol.

» Oxidation: Benzoin is oxidized to benzil using a suitable oxidizing agent like nitric acid.

» Reductive Amination: Benzil undergoes reductive amination with an ammonia source and a

reducing agent to form the intermediate a-amino ketone.

o Diastereoselective Reduction: The a-amino ketone is reduced with a hydride agent such as

sodium borohydride to yield the desired (1R,2S) diastereomer.

 Purification: The crude product is purified by recrystallization from a suitable solvent (e.g.,

ethanol) to yield a white to pale yellow crystalline solid.[1]

B. Structural Characterization Workflow

A systematic workflow is employed to confirm the identity, purity, and structure of the

synthesized compound.
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Caption: Experimental workflow for structural analysis.

o Purity Assessment: Techniques like Thin Layer Chromatography (TLC), High-Performance
Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are used to assess the purity
and confirm the molecular weight (213.28 g/mol ) of the compound.[1][2]

e Spectroscopic Analysis: *H NMR, 3C NMR, and IR spectra are acquired to confirm the
chemical structure and functional groups.

o Crystallographic Analysis: For an unambiguous 3D structure, single crystals are grown and
subjected to X-ray diffraction analysis.
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IV. Logical Relationships: Structure to Application

The specific erythro (1R,2S) configuration is directly responsible for its utility as a chiral
auxiliary in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers
in other molecules.

Defined 3D Structure
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Caption: Relationship between structure and application.

This detailed structural information is indispensable for rational catalyst design and for
understanding the mechanism of stereochemical induction in reactions where (1R,2S)-2-
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Amino-1,2-diphenylethanol is employed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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